molecular formula C23H17N5O2 B1184072 MMJUOCGCVBOLOI-ROTLSHHCSA-N

MMJUOCGCVBOLOI-ROTLSHHCSA-N

Cat. No.: B1184072
M. Wt: 395.422
InChI Key: MMJUOCGCVBOLOI-ROTLSHHCSA-N
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Description

While and list numerous chemical compounds with Russian nomenclature and numerical identifiers (e.g., 1337, 1335, 1392), these entries lack structural details, InChIKeys, or functional properties required to conclusively identify the compound in question.

Properties

Molecular Formula

C23H17N5O2

Molecular Weight

395.422

InChI

InChI=1S/C23H17N5O2/c24-11-17-15-4-3-5-16(15)23(28-19-7-2-1-6-18(19)26-22(17)28)27-25-12-14-8-9-20-21(10-14)30-13-29-20/h1-2,6-10,12,27H,3-5,13H2/b25-12-

InChI Key

MMJUOCGCVBOLOI-ROTLSHHCSA-N

SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)NN=CC5=CC6=C(C=C5)OCO6)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on the general classes of compounds listed in and , hypothetical comparisons can be inferred:

Table 1: Hypothetical Comparison Based on Evidence

Compound Class Example from Potential Properties Contrast with Target InChIKey
Isopropylamine Derivatives 1-H30npoIHJIaMHHO-... (1392) Likely basic, reactive with acids Unclear due to missing target data
Nitrophenol Derivatives 2-H301Ipo1IJI-4,6-IHHHTpoQeHOJ (534) Acidic, UV absorption No spectral data available for target
Chlorinated Aromatics 4,4'-H3OIpoINJINIeHINpeHO1 (1401) High stability, lipophilicity Structural ambiguity in target
Polymer Derivatives 4,4'-H3OIpoINJINIeHIuQeHO1 (1682) High molecular weight, thermal resistance Target’s polymeric status unknown

Key Inferences:

Reactivity: Compounds like "H30MaCJIAHOI KHCJIOTHI HUTpHJI" (1337) may share nitrile or nitro functional groups with the target, but reactivity profiles (e.g., hydrolysis, reduction) cannot be confirmed .

Limitations of Available Evidence

Recommendations for Further Research

Consult authoritative databases (e.g., PubChem, Reaxys) using the InChIKey to resolve the compound’s identity.

Perform computational modeling (e.g., DFT, molecular docking) to predict reactivity and compare it with analogs like nitroisopropylamines or chlorophenols .

Validate hypotheses via experimental studies (e.g., NMR, HPLC) to fill data gaps in solubility, stability, and bioactivity.

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